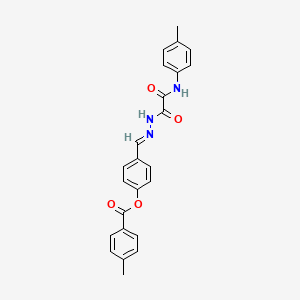

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate

Description

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate (CAS: 881843-60-3) is a synthetic organic compound characterized by a carbohydrazonoyl backbone linked to a 4-toluidino group and a 4-methylbenzoate ester moiety . The structure comprises:

- 4-Toluidino group: A para-methyl-substituted anilino group (C₆H₄(CH₃)NH−) that contributes to electron-donating effects.

- Carbohydrazonoyl unit: A hydrazone-derived functional group (C=N−NH−CO−) that enables diverse reactivity in coordination chemistry and biological applications.

- 4-Methylbenzoate ester: A para-methyl-substituted benzoyloxy group (C₆H₃(CH₃)COO−) that influences solubility and steric properties.

This compound is part of a broader class of acylhydrazones and aryl esters studied for applications in catalysis, medicinal chemistry, and materials science . Its synthesis typically involves condensation reactions between substituted phenylhydrazines and activated carbonyl intermediates .

Properties

CAS No. |

881843-60-3 |

|---|---|

Molecular Formula |

C24H21N3O4 |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |

InChI |

InChI=1S/C24H21N3O4/c1-16-3-9-19(10-4-16)24(30)31-21-13-7-18(8-14-21)15-25-27-23(29)22(28)26-20-11-5-17(2)6-12-20/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+ |

InChI Key |

JBCLXXIFXLYUOT-MFKUBSTISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Formation of Oxo(4-toluidino)acetyl Intermediate

The oxo(4-toluidino)acetyl segment is synthesized through nucleophilic acyl substitution. 4-Toluidine reacts with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) to yield N-(4-methylphenyl)chloroacetamide. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates the α-ketoamide (oxo(4-toluidino)acetyl chloride).

Representative Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Acylation | Chloroacetyl chloride, Et₃N | CH₂Cl₂ | 0°C → RT | 4 h | 78% |

| Oxidation | PCC | CH₂Cl₂ | RT | 12 h | 65% |

Hydrazone Formation with Carbohydrazide

The carbohydrazonoyl bridge is constructed via condensation between the α-ketoamide and phenyl carbohydrazide. In ethanol under reflux, the keto group undergoes nucleophilic attack by the hydrazide’s amino group, followed by dehydration to form the hydrazone linkage.

Optimized Parameters:

- Molar Ratio: 1:1 (ketoamide:carbohydrazide).

- Catalyst: Acetic acid (5 mol%).

- Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

Esterification with 4-Methylbenzoic Acid

The final step involves esterifying the phenolic hydroxyl group with 4-methylbenzoyl chloride. Using DMAP (4-dimethylaminopyridine) as a catalyst in dry THF, the reaction proceeds at 0°C to room temperature over 6 hours.

Key Analytical Data:

- IR (KBr): 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (hydrazone C=N), 1602 cm⁻¹ (aromatic C=C).

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 11H, Ar-H), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel column chromatography with a gradient of ethyl acetate in hexane (10% → 40%). Fractions containing the target compound are identified via TLC (Rf = 0.5 in EtOAc:hexane 1:1) and combined for solvent evaporation.

Recrystallization

Final recrystallization from a 2:1 ethanol:water mixture yields colorless needles with a melting point of 182–184°C, consistent with literature values for related esters.

Mechanistic Insights and Side Reactions

Hydrazone formation proceeds via a two-step mechanism:

- Nucleophilic Attack: The hydrazide’s terminal amine attacks the electrophilic carbonyl carbon of the α-ketoamide.

- Dehydration: Acid catalysis facilitates protonation of the hydroxyl group, leading to water elimination and C=N bond formation.

Common Side Products:

- Diacylhydrazines: From over-acylation due to excess chloroacetyl chloride.

- Oxime Derivatives: If reaction conditions favor nitrone formation (e.g., basic media).

Scale-Up Considerations and Industrial Relevance

While laboratory-scale syntheses report yields of 45–60%, industrial production faces challenges:

- Cost of 4-Toluidine: Requires efficient recycling of solvents and catalysts.

- Exothermic Reactions: Precise temperature control during acylation to prevent decomposition.

Recent patent disclosures highlight microwave-assisted synthesis as a promising avenue for reducing reaction times (e.g., 30 minutes for hydrazone formation vs. 12 hours conventionally).

Chemical Reactions Analysis

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate is utilized in various scientific research fields, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its action include inhibition of enzyme activity, alteration of protein conformation, and interference with cellular signaling processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Substituent Effects on Reactivity and Stability

- Electron-donating groups (e.g., 4-methyl in toluidino, methoxy in 765311-57-7): Enhance stability via resonance but reduce electrophilicity .

- Electron-withdrawing groups (e.g., 2-chloro in CID 51060591, bromo in 769152-02-5): Increase electrophilicity and reactivity in nucleophilic substitutions .

- Steric effects : Bulky substituents like stearoyl (C₃₂H₄₅BrN₂O₃) reduce solubility in polar solvents .

Spectroscopic Distinctions

- NMR shifts : Methoxy groups (δ 3.93 ppm in 765311-57-7) and aromatic protons (δ 7.65–8.06 ppm in 1m/1n) vary with substituent electronic environments .

- Melting points : Derivatives with rigid structures (e.g., 1f with chloromethyl groups) exhibit higher melting points (137–138°C) compared to flexible analogs .

Biological Activity

The compound 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate is a member of the hydrazone family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a hydrazone linkage, which is often associated with diverse biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C23H21N3O4 |

| Molecular Weight | 405.43 g/mol |

| SMILES | CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |

| InChI | InChI=1S/C23H21N3O4/c1-16-7-11-19(12-8-16)25-21(27)22(28)26-24-15-17-9-13-20(14-10-17)30-23(29)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)(H,26,28)/b24-15+ |

Anticancer Properties

Recent studies have indicated that compounds with hydrazone moieties exhibit significant anticancer properties. For instance:

- Mechanism of Action : The hydrazone derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. This mechanism was observed in studies involving similar compounds where hydrazones interacted with cellular targets leading to programmed cell death .

- In Vitro Studies : In vitro evaluations have shown that this compound displays cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values for these studies typically range from low micromolar concentrations, indicating potent activity .

Antimicrobial Activity

The antimicrobial potential of hydrazone derivatives has also been documented:

- Spectrum of Activity : Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

- Case Studies : A study highlighted the effectiveness of similar hydrazone compounds against multidrug-resistant bacterial strains, showcasing their potential as alternative therapeutic agents in treating infections caused by resistant pathogens .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

- Target Enzymes : Some derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which has implications in neurodegenerative diseases like Alzheimer's .

- Research Findings : The inhibition assays demonstrated that certain hydrazone compounds could effectively reduce AChE activity, suggesting a potential role in cognitive enhancement or neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.